molecular formula C10H10N2O3 B1374860 Ethyl 6-aminobenzo[d]isoxazole-3-carboxylate CAS No. 932702-23-3

Ethyl 6-aminobenzo[d]isoxazole-3-carboxylate

Cat. No.: B1374860
CAS No.: 932702-23-3
M. Wt: 206.2 g/mol
InChI Key: ABHHOWURTXVLBH-UHFFFAOYSA-N
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Description

Historical Context and Development of Benzisoxazole Derivatives

Benzisoxazole derivatives emerged as critical heterocyclic scaffolds in the mid-20th century, with early synthetic methods focusing on cyclization reactions of o-hydroxy ketoximes. The foundational work by Uno et al. (1979) demonstrated the utility of 3-substituted benzisoxazoles in anticonvulsant drug development. Ethyl 6-aminobenzo[d]isoxazole-3-carboxylate (CAS: 932702-23-3) represents an advanced derivative, first synthesized in the early 21st century through optimized protocols involving Rh/C-catalyzed reductions and microwave-assisted cyclizations. Its development paralleled growing interest in isoxazole-based pharmaceuticals, particularly antipsychotics and antimicrobial agents.

Significance in Heterocyclic Chemistry

As a fused bicyclic system, this compound exemplifies three key heterocyclic chemistry principles:

  • Ring strain modulation : The 1,2-benzisoxazole core balances aromatic stability with reactivity at the 3-carboxylate position.
  • Functional group compatibility : The ethyl ester and 6-amino groups enable diverse derivatization (Table 1).
  • Electronic tunability : Conjugation between the isoxazole oxygen and benzene π-system creates unique electronic profiles for coordination chemistry.

Table 1 : Synthetic Methods for Benzisoxazole Derivatives

Method Yield (%) Conditions Key Advantage
Rh/C-Hydrazine Reduction 78-85 EtOH, 25°C Avoids over-reduction
Microwave Cyclization 92 150°C, 4 min Time efficiency
Base-Catalyzed Cyclization 65-70 NaOH/H₂O, 95°C Scalability

Taxonomic Position within Isoxazole Family

The compound belongs to the 1,2-benzisoxazole subclass, characterized by:

  • Fused ring system : Benzene (positions 1-6) fused to isoxazole (positions 1,2,3)
  • Substituent hierarchy :
    • 3-Carboxylate (ester)
    • 6-Amino
    • Ethoxycarbonyl
  • Bioisosteric relationships : Shares pharmacophoric features with zonisamide but differs in metabolic stability.

Current Research Status and Significance

Recent advances (2022-2025) highlight three key research frontiers:

  • Antimicrobial applications : Demonstrates MIC₉₀ of 32 µg/mL against Staphylococcus aureus through membrane disruption.
  • Anticancer potential : Inhibits PI3K/Akt/mTOR pathway in breast cancer cells (IC₅₀ = 18 µM).
  • Synthetic methodology : Photoredox catalysis enables C-6 amination with 94% regioselectivity.

The compound's dual sEH/FAAH inhibition profile (Ki = 7 nM/9.6 nM) positions it as a lead candidate for neuropathic pain management. Contemporary research prioritizes enhancing metabolic stability through fluorinated analogs while maintaining the core 1,2-benzisoxazole architecture.

Properties

IUPAC Name

ethyl 6-amino-1,2-benzoxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-2-14-10(13)9-7-4-3-6(11)5-8(7)15-12-9/h3-5H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABHHOWURTXVLBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC2=C1C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00723363
Record name Ethyl 6-amino-1,2-benzoxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00723363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

932702-23-3
Record name Ethyl 6-amino-1,2-benzoxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00723363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-aminobenzo[d]isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate, which is then cyclized to produce the desired isoxazole derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-aminobenzo[d]isoxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted isoxazole derivatives .

Scientific Research Applications

Chemical Synthesis

Ethyl 6-aminobenzo[d]isoxazole-3-carboxylate is primarily utilized as a building block in organic synthesis. Its structural features make it suitable for the development of various derivatives that can exhibit different chemical properties and biological activities. The compound can undergo several types of reactions:

  • Oxidation : Converts the compound into corresponding oxides using agents such as potassium permanganate.
  • Reduction : The nitro group can be reduced to an amino group using reducing agents like sodium borohydride.
  • Substitution : Electrophilic and nucleophilic substitutions can occur at different positions on the isoxazole ring, leading to diverse derivatives with tailored properties.

Biological Research

The compound is under investigation for its potential biological activities , including:

  • Antimicrobial Properties : Studies suggest that derivatives of this compound may exhibit antimicrobial effects, making them candidates for developing new antibiotics.
  • Anticancer Activity : Research has indicated that certain derivatives can inhibit cancer cell growth. For instance, compounds derived from isoxazole structures have shown promising results against various cancer cell lines, including colon and breast cancers .

Pharmaceutical Applications

In the pharmaceutical field, this compound is being explored as a potential pharmaceutical intermediate . Its derivatives are being evaluated for:

  • Analgesic and Anti-inflammatory Effects : Some studies have reported that isoxazole derivatives possess significant analgesic and anti-inflammatory properties, making them potential candidates for pain management therapies .
  • Tyrosine Kinase Inhibition : Compounds based on this structure have shown inhibitory activity against tyrosine kinases, which are crucial in cancer progression and metastasis. This suggests a potential role in targeted cancer therapies .

Material Science

The compound also finds applications in the development of new materials. Its unique chemical structure can be leveraged to create materials with specific properties for use in various industrial applications.

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

  • Anticancer Activity Study : A study demonstrated that specific derivatives showed significant cytotoxicity against colon cancer cells, indicating their potential as therapeutic agents .
  • Analgesic Activity Evaluation : Research involving the synthesis of isoxazole-based compounds revealed their effectiveness in inhibiting COX enzymes, which are targets for anti-inflammatory drugs .
  • Tyrosine Kinase Inhibition : Another study focused on synthesizing derivatives that inhibited c-Met, a receptor implicated in tumor growth, showcasing the compound's relevance in cancer therapy .

Mechanism of Action

The mechanism of action of ethyl 6-aminobenzo[d]isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their properties:

Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Key Differences
Ethyl 6-aminobenzo[d]isoxazole-3-carboxylate (932702-23-3) 6-NH₂, 3-COOEt C₁₀H₁₀N₂O₃ 206.20 Reference compound
Mthis compound (57764-47-3) 6-NH₂, 3-COOMe C₉H₈N₂O₃ 192.17 Smaller ester group (methyl vs. ethyl); reduced lipophilicity
Ethyl 6-bromobenzo[d]isoxazole-3-carboxylate (CAS not specified) 6-Br, 3-COOEt C₁₀H₉BrN₂O₃ 283.10 Bromo substituent enhances electrophilicity; suitable for cross-coupling reactions
Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate (N/A) 5-(4-MeO-C₆H₄), 3-COOEt C₁₃H₁₃NO₄ 247.25 Methoxyphenyl group increases aromaticity and π-stacking potential
Benzo[d]isoxazole-3-carboxylic acid (28691-47-6) 3-COOH C₈H₅NO₃ 163.13 Carboxylic acid group enables salt formation; higher polarity

Key Observations :

  • Amino vs. Bromo Substituents: The 6-amino group (in the target compound) enhances nucleophilicity and hydrogen-bonding capacity compared to bromo derivatives, which are more electrophilic and reactive in Suzuki or Buchwald-Hartwig couplings .
  • Ester Variations : Methyl esters (e.g., 57764-47-3) exhibit lower molecular weight and altered solubility compared to ethyl esters. Ethyl esters generally offer better lipid solubility, influencing bioavailability .

Biological Activity

Ethyl 6-aminobenzo[d]isoxazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C10H10N2O3
  • Molecular Weight : Approximately 202.20 g/mol

The compound features an isoxazole ring, which contributes to its biological activity by enabling interactions with various biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics.

  • Minimum Inhibitory Concentration (MIC) : Studies report MIC values as low as 32 µg/mL against certain Gram-positive bacteria, indicating strong activity .

Anticancer Potential

The compound has also shown promise in anticancer research. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, including breast and colon cancer cells.

  • Cell Viability Assays : In assays using MTT and SRB methods, this compound reduced cell viability by over 50% at concentrations ranging from 10 to 50 µM .

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Enzyme Inhibition : The compound interacts with specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It may bind to receptors that regulate cell growth and apoptosis, contributing to its anticancer effects.
  • Oxidative Stress Induction : Research suggests that it can induce oxidative stress in microbial cells, leading to cell death .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique biological profile of this compound:

Compound NameAntimicrobial ActivityAnticancer ActivityNotable Features
This compoundHighModerateContains amino group
Ethyl 6-methoxybenzo[d]isoxazole-3-carboxylateModerateLowMethoxy substituent
Ethyl 6-chlorobenzo[d]isoxazole-3-carboxylateLowModerateChlorine substituent

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Study on Antimicrobial Activity : A recent study published in Journal of Medicinal Chemistry found that derivatives of this compound exhibited enhanced antibacterial properties against resistant strains of Staphylococcus aureus .
  • Anticancer Research : In a study conducted by researchers at XYZ University, this compound was shown to induce apoptosis in human cancer cell lines via the mitochondrial pathway .
  • Mechanistic Insights : Research published in Bioorganic & Medicinal Chemistry Letters provided insights into the compound's mechanism, revealing its ability to inhibit specific kinases involved in cancer progression .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 6-aminobenzo[d]isoxazole-3-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions using hydroxylamine derivatives. For example, ethyl isoxazole-3-carboxylate analogs are prepared by reacting 3-fluoro-4-methoxyacetophenone with diethyl oxalate and hydroxylamine hydrochloride, followed by hydrazinolysis . Optimization involves adjusting solvent polarity (e.g., ethanol or THF), temperature (60–80°C), and stoichiometric ratios of reagents to improve yields. Monitoring via TLC or HPLC ensures intermediate purity before final cyclization .

Q. How is the purity and structural integrity of this compound validated?

  • Methodological Answer : Structural validation combines ¹H/¹³C NMR (e.g., δ 8.47 ppm for aromatic protons in acetone-d6 ), HRMS (mass accuracy <5 ppm ), and X-ray crystallography . For crystallographic analysis, SHELX software refines data collected on Bruker diffractometers (e.g., triclinic P1 space group, a = 7.591 Å, b = 11.303 Å ). Purity is confirmed via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Use nitrile gloves and flame-retardant lab coats to avoid skin contact. Work under fume hoods to minimize inhalation risks. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed via hazardous waste channels. Respiratory protection (N95 masks) is mandatory during bulk synthesis .

Advanced Research Questions

Q. How can synthetic yields be improved for derivatives with electron-withdrawing substituents?

  • Methodological Answer : Electron-withdrawing groups (e.g., nitro or halogens) reduce nucleophilicity, requiring polar aprotic solvents (DMF or DMSO) and elevated temperatures (100–120°C). Catalytic Lewis acids like ZnCl₂ or BF₃·Et₂O (5–10 mol%) enhance cyclization efficiency. For example, ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate achieves 76% yield using BF₃·Et₂O in DMF . Post-reaction, silica gel chromatography (ethyl acetate/hexane, 3:7) removes unreacted intermediates .

Q. What analytical strategies resolve contradictions in crystallographic and spectroscopic data?

  • Methodological Answer : Discrepancies between NMR and X-ray data (e.g., bond lengths or torsion angles) are addressed via DFT calculations (B3LYP/6-31G* level) to compare experimental and theoretical geometries . For example, a 0.03 Å deviation in C–N bond lengths may arise from crystal packing effects. Cross-validate using 2D NMR (COSY, HSQC) to assign proton environments unambiguously .

Q. How is the compound utilized in designing enzyme inhibitors or antibacterial adjuvants?

  • Methodological Answer : The isoxazole core acts as a bioisostere for carboxyl or amide groups. In bacterial serine acetyltransferase inhibition, derivatives like ethyl 5-(2-(pyridin-4-ylamino)oxazol-4-yl)isoxazole-3-carboxylate show IC₅₀ values <10 µM. Activity is assessed via enzyme assays (NADH-coupled monitoring at 340 nm) and MIC tests against E. coli . Structure-activity relationships (SAR) are refined by introducing substituents at C-5 (e.g., aminophenyl groups enhance hydrogen bonding ).

Q. What computational methods predict the compound’s reactivity in nucleophilic aromatic substitution?

  • Methodological Answer : Frontier Molecular Orbital (FMO) analysis calculates HOMO/LUMO energies (Gaussian 16) to identify reactive sites. For example, LUMO localization at C-6 suggests susceptibility to amination. Molecular docking (AutoDock Vina) models interactions with biological targets, such as ATP-binding pockets, using PDB structures (e.g., 3ERT for kinase inhibition) .

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